molecular formula C19H23ClN6 B11297344 N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11297344
M. Wt: 370.9 g/mol
InChI Key: BIFCZPSKWUZXMQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and is substituted with a 4-chlorophenyl group, a 3,5-dimethylpiperidin-1-yl group, and a methyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

Molecular Formula

C19H23ClN6

Molecular Weight

370.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H23ClN6/c1-12-8-13(2)11-26(10-12)19-23-17(16-9-21-25(3)18(16)24-19)22-15-6-4-14(20)5-7-15/h4-7,9,12-13H,8,10-11H2,1-3H3,(H,22,23,24)

InChI Key

BIFCZPSKWUZXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C3C=NN(C3=N2)C)NC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.

    Attachment of the 3,5-dimethylpiperidin-1-yl group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the piperidine nitrogen, using suitable reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(4-chlorophenyl)-6-(3,5-dimethylpiperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

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